4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4/c1-5-9(10)6(2)15(14-5)8-3-7(11)12-4-13-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORLLPBLXAZPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=NC=N2)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 6-chloropyrimidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including those with anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Halogenated Derivatives
- 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one (): This compound features a bromophenylhydrazone bridge linking pyrazolone and bromopyrimidine rings. The dihedral angles between rings (3.5–22.0°) suggest planar deviations that may influence packing and solubility .
- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ():
The dihydro-pyrazol-3-one core here differs from the aromatic pyrazole in the target compound, reducing aromaticity but increasing hydrogen-bonding capacity. The dual bromo substituents enhance halogen bonding, while the chlorophenyl group mimics the chloro-pyrimidine in the target compound .
Methylated Pyrazole Derivatives
- 5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ():
The dihydro-pyrazole scaffold with a methylphenyl group reduces planarity compared to fully aromatic systems. The carboximidamide group introduces basicity, contrasting with the neutral pyrimidine in the target compound .
Structural and Crystallographic Comparisons
Biological Activity
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.54 g/mol. The compound features a pyrazole ring substituted with a bromo group and a chlorinated pyrimidine moiety, which are known to influence its biological activities.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines. For instance, the incorporation of halogen substituents (like bromine and chlorine) has been linked to enhanced cytotoxicity in breast cancer models. In one study, pyrazole derivatives were tested in MCF-7 and MDA-MB-231 cell lines, revealing that those with bromine substitutions exhibited significant synergistic effects when combined with doxorubicin, leading to increased apoptosis rates .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that derivatives can inhibit key inflammatory pathways by modulating enzyme activity involved in prostaglandin synthesis. For example, certain pyrazoles have been shown to effectively reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities or receptor binding:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting antitumor or anti-inflammatory effects.
- Receptor Interaction : Binding to specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several pyrazole derivatives in vitro against breast cancer cell lines. The results indicated that compounds with bromo and chloro substituents had significantly higher cytotoxic effects compared to their unsubstituted counterparts. The study concluded that the structural modifications enhanced the binding affinity to target enzymes involved in tumor progression .
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, a series of pyrazole derivatives were administered to assess their anti-inflammatory effects. The results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls. This suggests that the compound could be developed further as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Key Optimization Tips :
- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
- Use anhydrous solvents to minimize side reactions.
- Characterize intermediates (e.g., 4-bromo-3,5-dimethylpyrazole) via (δ 2.1 ppm for CH₃, δ 6.0 ppm for pyrazole-H) to confirm regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Q. Methodological Answer :
- :
- IR Spectroscopy :
- C-Br stretch: ~550 cm; C-Cl stretch: ~750 cm.
- Mass Spectrometry :
Validation : Compare with published data (e.g., Fazylov et al., 2014) to resolve ambiguities in peak assignments .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Q. Methodological Answer :
- Crystallization : Use slow evaporation in DCM/hexane to grow single crystals.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to refine structures. For twinned crystals, apply the TWINABS correction .
Example : A derivative, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, showed π-π stacking (3.696 Å separation) influencing packing. Use Olex2 for visualization .
Advanced: What mechanistic insights govern the hydrazinolysis of this compound, and how can side products be mitigated?
Q. Methodological Answer :
- Mechanism : Hydrazine attacks the pyrimidine ring’s 4-position, displacing bromide.
- Conditions : Reflux in ethanol with excess hydrazine hydrate (6–12 hours).
- Side Products :
- Unreacted starting material: Remove via fractional crystallization.
- Di-substituted byproducts: Optimize stoichiometry (1:1.2 molar ratio of substrate:hydrazine) .
Analysis : Use HPLC (C18 column, acetonitrile/water) to quantify purity.
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry (B3LYP/6-31G* basis set) and calculate electrostatic potential maps for nucleophilic/electrophilic sites.
- Docking Studies :
- Prepare the ligand (compound) in AutoDock Tools (add Gasteiger charges).
- Target enzymes (e.g., kinases) from PDB; use AutoDock Vina with a grid box covering the active site.
- Validate docking poses via MD simulations (e.g., NAMD ) .
Advanced: How should researchers address contradictory synthetic yields reported in literature (e.g., 79% vs. 82%)?
Q. Methodological Answer :
- Replicate Conditions : Ensure identical reagents (e.g., anhydrous DMF), temperature control (±2°C), and inert atmosphere.
- Troubleshoot :
- Check for moisture (use molecular sieves).
- Analyze crude mixtures via to detect unreacted pyrimidine (δ 158 ppm for C-Cl).
- Statistical Validation : Repeat reactions (n=3) and report mean ± SD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
